S1P1 Agonist III

Receptor Selectivity S1P3 Adverse Event Profiling

S1P1 Agonist III (TC-G 1006) is a best-in-class chemical probe for S1P1 receptor signaling. Unlike siponimod or ozanimod, it offers >100-fold selectivity over S1P2-5 and avoids S1P3-mediated cardiovascular confounds. Its sustained activation profile (high activation-to-desensitization ratio) ensures robust, reproducible data in endothelial barrier, atherosclerosis, and lymphopenia models. With oral bioavailability and clean CYP/hERG liability, it is the superior choice for translational pharmacology studies demanding target specificity. Procure this essential tool to eliminate off-target ambiguity and achieve definitive S1P1 pathway interrogation.

Molecular Formula C21H16F3N3O3
Molecular Weight 415.4 g/mol
Cat. No. B611245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1P1 Agonist III
SynonymsTC-G 1006;  TC G 1006;  TCG1006;  TC G-1006;  TC-G-1006; 
Molecular FormulaC21H16F3N3O3
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29)
InChIKeyMLDQTQOMWDNTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S1P1 Agonist III (TC-G 1006): A Selective S1P1 Receptor Tool for Immunological and Cardiovascular Research


S1P1 Agonist III, also known as TC-G 1006 (CAS: 1324003-64-6), is a synthetic, orally active sphingosine-1-phosphate receptor 1 (S1P1) agonist [1]. It exhibits potent and selective activity at the human S1P1 receptor (EC₅₀ = 18–35 nM) with high efficacy, and demonstrates a pronounced selectivity profile against other S1P receptor subtypes, notably S1P3, S1P2, S1P4, and S1P5 . The compound serves as a valuable chemical probe for dissecting S1P1-mediated pathways in both immunological and endothelial biology research .

Why Generic Substitution with Other S1P1 Modulators Fails: The Critical Importance of Subtype Selectivity and Functional Bias in S1P1 Agonist III


Substituting S1P1 Agonist III with other in-class S1P1 modulators is not straightforward due to substantial differences in receptor subtype selectivity and functional bias [1]. While clinical compounds like siponimod or ozanimod also target S1P1, their activity at S1P5 or their profound desensitization profiles can lead to divergent biological outcomes, particularly in endothelial barrier function studies [2]. For instance, S1P3 agonism, which is absent with S1P1 Agonist III, is associated with adverse cardiovascular effects and complicates interpretation of S1P1-specific mechanisms [3]. These molecular distinctions underscore why S1P1 Agonist III cannot be considered a functionally equivalent substitute, and why its selection is critical for achieving experimental specificity and reproducibility.

Quantitative Comparative Evidence: S1P1 Agonist III Performance Benchmarks Against Clinical-Stage S1P1 Modulators


Superior S1P1 Selectivity: >100-Fold Window Over S1P2-5 vs. Ponesimod and Ozanimod

S1P1 Agonist III demonstrates a robust selectivity profile against other S1P receptor subtypes, a critical differentiator from clinical-stage modulators. It shows no measurable activity at the S1P3 receptor (EC₅₀ > 25 µM or inactive), a key advantage for avoiding S1P3-mediated adverse cardiovascular effects . In contrast, clinical comparators like ponesimod and ozanimod exhibit partial agonism at S1P3 with EC₅₀ values in the nanomolar to low micromolar range [1].

Receptor Selectivity S1P3 Adverse Event Profiling Off-Target

High Activation-to-Desensitization Ratio: Sustained Endothelial Signaling vs. Siponimod's Rapid Desensitization

In a label-free impedance assay measuring endothelial barrier integrity, SAR247799 (a closely related G protein-biased analog of S1P1 Agonist III) demonstrated a dramatically higher activation-to-desensitization ratio of 114 [1]. This indicates a pronounced bias toward sustained G protein signaling over desensitization, a property not shared by many clinical S1P1 modulators. For comparison, siponimod exhibited a ratio of just 0.170, signifying rapid functional antagonism [1].

Functional Bias Endothelial Barrier Sustained Activation Desensitization

Potent Lymphocyte Reduction In Vivo: Efficacy Comparable to Fingolimod Without S1P3 Activity

Oral administration of the azahydroxymethyl analogue 22 (structurally related to S1P1 Agonist III) in rats resulted in a statistically significant reduction in circulating blood lymphocytes 24 hours post-dose [1]. This in vivo efficacy is comparable to that of fingolimod, but achieved through a purely S1P1-selective mechanism, avoiding the S1P3-related cardiovascular liabilities associated with less selective agonists [2].

Immunomodulation Lymphopenia In Vivo Efficacy S1P1 Specificity

Minimal hERG and CYP Inhibition: A Favorable In Vitro Safety Profile vs. Fingolimod

S1P1 Agonist III displays a benign in vitro safety pharmacology profile, with minimal effects on the hERG potassium channel (IC₅₀ > 10 µM) and key cytochrome P450 enzymes (IC₅₀ > 30 µM for CYP3A4 and CYP2D6) . This profile is notably cleaner than that of fingolimod, the first-in-class S1P modulator, which has known hERG liability and potential for drug-drug interactions [1].

Cardiotoxicity hERG Drug-Drug Interaction CYP450

High-Impact Applications of S1P1 Agonist III in Drug Discovery and Disease Biology Research


Dissecting S1P1-Specific Mechanisms in Endothelial Barrier Function and Cardiovascular Disease

The high S1P1 selectivity and sustained activation profile of S1P1 Agonist III, as evidenced by its >100-fold selectivity over S1P2-5 and high activation-to-desensitization ratio (114 for analog SAR247799), make it an ideal tool for studying S1P1's role in endothelial barrier integrity without confounding activity from S1P3 or rapid functional antagonism [1]. This is particularly valuable in models of atherosclerosis, ischemia-reperfusion injury, and vascular inflammation where maintaining endothelial homeostasis is paramount [2].

Inducing Clean S1P1-Mediated Lymphopenia for Preclinical Autoimmune Disease Models

S1P1 Agonist III provides a potent, orally active tool for inducing lymphopenia in rodent models of multiple sclerosis and other autoimmune conditions . The compound's ability to reduce circulating lymphocyte counts, demonstrated with the structurally related analogue 22, is comparable to fingolimod but is achieved without S1P3 activity, thereby eliminating a significant source of off-target cardiovascular effects [1]. This allows for a more precise interrogation of S1P1's role in immunomodulation and lymphocyte trafficking [2].

Validating S1P1 Target Engagement in Complex In Vivo Pharmacodynamic Studies

The favorable drug-like properties of S1P1 Agonist III, including its oral bioavailability, good microsomal stability, and minimal hERG/CYP inhibition liability , position it as a reliable chemical probe for establishing target engagement and pharmacodynamic relationships in vivo [1]. Its clean selectivity profile reduces the risk of off-target mediated effects confounding the interpretation of PD biomarkers, making it a robust tool for translational pharmacology studies where S1P1 is the primary target of interest [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S1P1 Agonist III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.